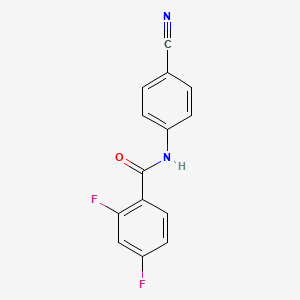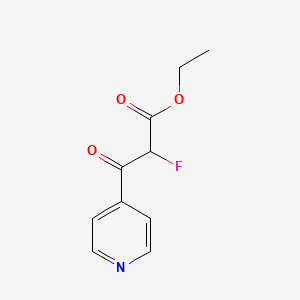
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C10H10FNO3 It is a derivative of pyridine and contains both a fluorine atom and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester typically involves the esterification of 4-Pyridinepropanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-Pyridinepropanoic acid derivatives.
Reduction: Formation of 4-Pyridinepropanoic acid, alpha-fluoro-beta-hydroxy-, ethyl ester.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pyridinepropanoic acid, alpha-hydroxy-beta-oxo-, ethyl ester
- 4-Pyridinepropanoic acid, alpha-chloro-beta-oxo-, ethyl ester
- 4-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
Uniqueness
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
731770-29-9 |
|---|---|
Fórmula molecular |
C10H10FNO3 |
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-3-oxo-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8H,2H2,1H3 |
Clave InChI |
OFJCCPUVEJNLKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC=NC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)





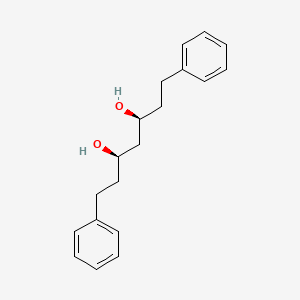
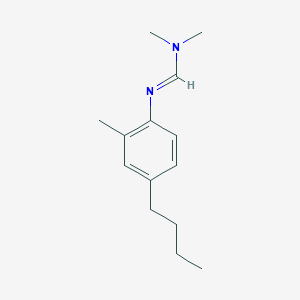
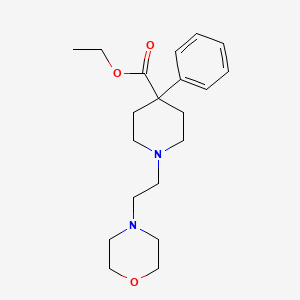


![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
